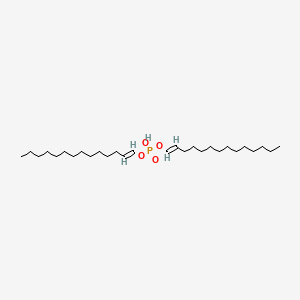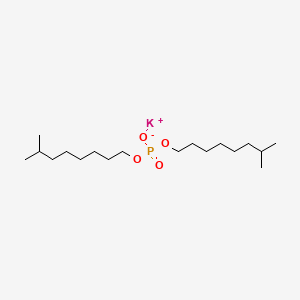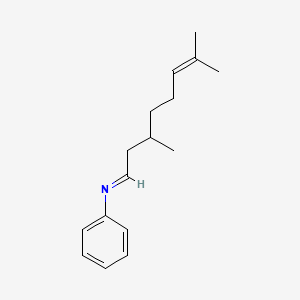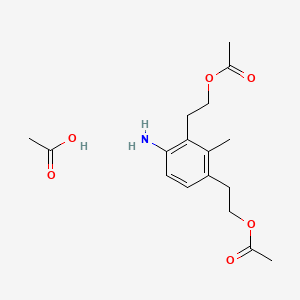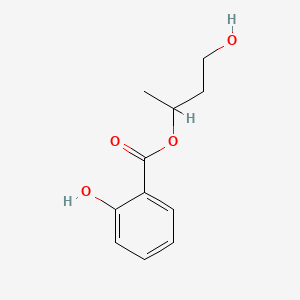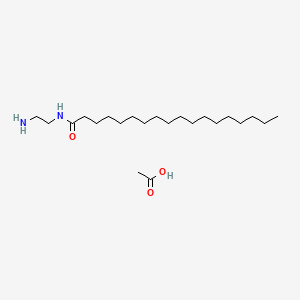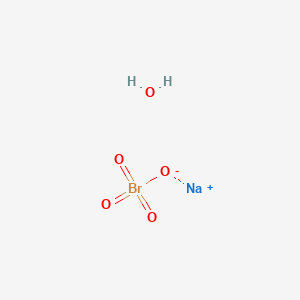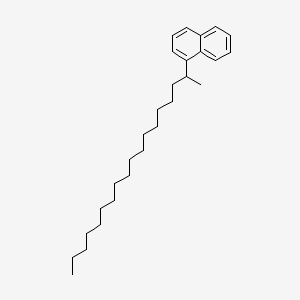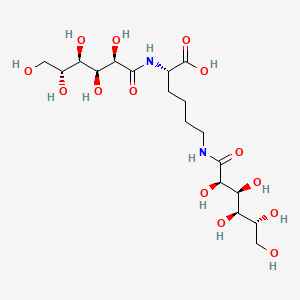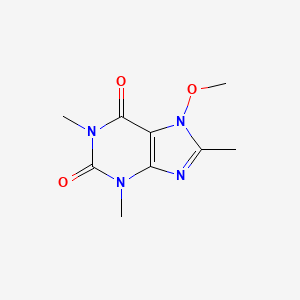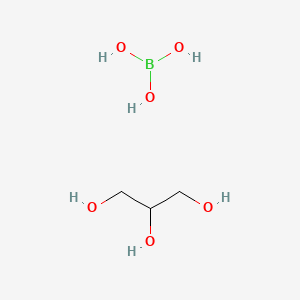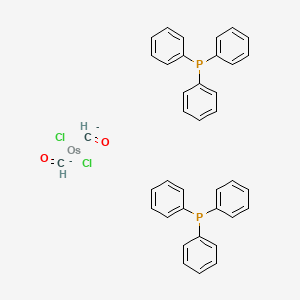
Dicarbonyldichlorobis(triphenylphosphine)osmium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicarbonyldichlorobis(triphenylphosphine)osmium is a coordination compound with the chemical formula C38H32Cl2O2OsP2. This compound is a heavy metal organometallic complex primarily used in research and laboratory applications . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of dicarbonyldichlorobis(triphenylphosphine)osmium typically involves organometallic chemistry methods. One common synthetic route includes the reaction of osmium tetroxide with triphenylphosphine and carbon monoxide under controlled conditions . The reaction conditions often require an inert atmosphere and specific temperature and pressure settings to ensure the successful formation of the desired compound. Industrial production methods are less common due to the specialized nature of the compound and its primary use in research settings.
Analyse Des Réactions Chimiques
Dicarbonyldichlorobis(triphenylphosphine)osmium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different osmium complexes.
Reduction: Reduction reactions can convert the compound into lower oxidation state osmium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Dicarbonyldichlorobis(triphenylphosphine)osmium has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Mécanisme D'action
The mechanism by which dicarbonyldichlorobis(triphenylphosphine)osmium exerts its effects involves its interaction with molecular targets and pathways. In catalytic reactions, the compound facilitates the formation and breaking of chemical bonds through its coordination with substrates. The triphenylphosphine ligands play a crucial role in stabilizing the osmium center and enhancing its reactivity. The exact molecular targets and pathways depend on the specific reaction and application being studied .
Comparaison Avec Des Composés Similaires
Dicarbonyldichlorobis(triphenylphosphine)osmium can be compared with other similar compounds, such as:
Dicarbonyldichlorobis(triphenylphosphine)palladium: This compound is also used as a catalyst in various organic reactions but has different reactivity and applications due to the presence of palladium instead of osmium.
Dicarbonyldichlorobis(triphenylphosphine)ruthenium: Similar to the osmium compound, this ruthenium complex is used in catalysis and has distinct properties and reactivity patterns.
The uniqueness of this compound lies in its specific coordination environment and the properties imparted by the osmium center, which can lead to different catalytic behaviors and applications compared to its palladium and ruthenium counterparts.
Propriétés
Numéro CAS |
16591-90-5 |
|---|---|
Formule moléculaire |
C38H32Cl2O2OsP2-2 |
Poids moléculaire |
843.7 g/mol |
Nom IUPAC |
dichloroosmium;methanone;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2CHO.2ClH.Os/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;;;/h2*1-15H;2*1H;2*1H;/q;;2*-1;;;+2/p-2 |
Clé InChI |
NQAAYKPJONJRRI-UHFFFAOYSA-L |
SMILES canonique |
[CH-]=O.[CH-]=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Os]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


